molecular formula C37H41N2O6+ B10770122 Tubocurarine chloride pentahydrate (+)

Tubocurarine chloride pentahydrate (+)

Cat. No.: B10770122
M. Wt: 609.7 g/mol
InChI Key: MZTXBESCVZFFQE-URLMMPGGSA-O
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Description

Tubocurarine chloride pentahydrate is a naturally occurring benzylisoquinoline alkaloid derived from the bark of the South American plant Chondrodendron tomentosum. Historically, it was used as an arrow poison by indigenous South Americans. In the mid-1900s, it found clinical use as a non-depolarizing neuromuscular blocking agent during surgeries to induce skeletal muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tubocurarine chloride pentahydrate is synthesized through a series of complex organic reactions. The synthetic route involves the extraction of the alkaloid from the plant source, followed by purification and crystallization to obtain the pentahydrate form. The reaction conditions typically involve the use of solvents like methanol and ethanol, and the process is carried out under controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of tubocurarine chloride pentahydrate involves large-scale extraction from Chondrodendron tomentosum. The plant material is processed to isolate the active alkaloid, which is then converted to its chloride pentahydrate form through a series of chemical reactions. The final product is purified and crystallized to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Tubocurarine chloride pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

Scientific Research Applications

Tubocurarine chloride pentahydrate has a wide range of scientific research applications:

Mechanism of Action

Tubocurarine chloride pentahydrate exerts its effects by inhibiting acetylcholine activity at post-synaptic nicotinic receptors. It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves. This mechanism distinguishes it from other neuromuscular blocking agents and is the reason it is referred to as a non-depolarizing neuromuscular blocker .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tubocurarine chloride pentahydrate is unique due to its historical significance as the first identified curare alkaloid and its role in the development of modern neuromuscular blocking agents. Its complex structure and specific mechanism of action make it a valuable compound for research and development in pharmacology .

Properties

Molecular Formula

C37H41N2O6+

Molecular Weight

609.7 g/mol

IUPAC Name

(1S,17R)-11,26-dimethoxy-16,16,31-trimethyl-8,24-dioxa-31-aza-16-azoniaheptacyclo[23.6.2.13,7.19,13.119,23.028,32.017,35]hexatriaconta-3(36),4,6,9(35),10,12,19(34),20,22,25,27,32-dodecaene-10,22-diol

InChI

InChI=1S/C37H40N2O6/c1-38-13-11-24-19-32(42-4)33-21-27(24)28(38)16-22-7-6-8-26(15-22)44-37-35-25(20-34(43-5)36(37)41)12-14-39(2,3)29(35)17-23-9-10-30(40)31(18-23)45-33/h6-10,15,18-21,28-29H,11-14,16-17H2,1-5H3,(H-,40,41)/p+1/t28-,29+/m0/s1

InChI Key

MZTXBESCVZFFQE-URLMMPGGSA-O

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC(=CC=C4)OC5=C6[C@@H](CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC(=CC=C4)OC5=C6C(CC7=CC(=C(C=C7)O)O3)[N+](CCC6=CC(=C5O)OC)(C)C)OC

Origin of Product

United States

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